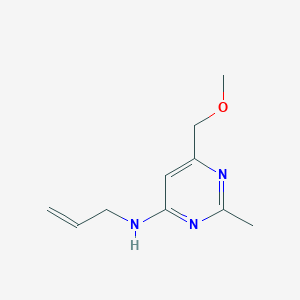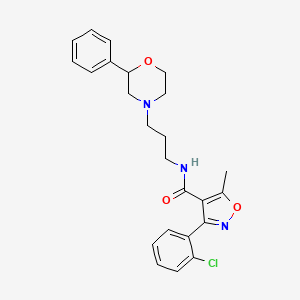![molecular formula C19H14FN3O2S B2475601 6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049417-96-0](/img/structure/B2475601.png)
6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . It has been studied for its antiproliferative activities against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potencies than Sorafenib, a reference standard drug, against different cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours . The mixture was then concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazo[2,1-b]thiazole nucleus, which is an interesting scaffold in terms of chemistry and biological activity .Aplicaciones Científicas De Investigación
Anticancer Properties
Several studies have highlighted the potential anticancer properties of imidazo[2,1-b]thiazole derivatives. Compounds like 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles have shown strong cytotoxicity against leukemia cells, indicating potential as chemotherapeutic agents (Karki et al., 2011). Another study reported that imidazo[2,1-b]thiazole derivatives, with 3-fluorophenyl at position 6, exhibited cytotoxic activity against colon cancer and melanoma cell lines, with some compounds showing superior activity compared to existing treatments (Abdel‐Maksoud et al., 2019). These findings suggest the promise of these compounds in oncology research.
Anti-inflammatory and Immunomodulatory Effects
Imidazo[2,1-b]thiazole derivatives have also been studied for their anti-inflammatory and immunomodulatory effects. Compounds related to levamisole, a known immunomodulatory drug, have shown significant inhibitory effects on in vitro neutrophil activation (Andreani et al., 2000). Moreover, certain imidazo[2,1-b]thiazoles were found to modulate the CD2 receptor of human T trypsinized lymphocytes, indicating potential immunoregulatory capabilities (Harraga et al., 1994).
Antimicrobial Activity
Research has also explored the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. A series of compounds were synthesized and showed promising antimicrobial activities, including antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). These findings highlight the versatility of these compounds in addressing different types of microbial infections.
Potential as Radiosensitizers
Imidazo[2,1-b]thiazoles have been studied for their role as radiosensitizers, particularly in cancer therapy. Certain derivatives exhibited significant in vitro anticancer activity and enhanced the effectiveness of radiation therapy against cancer cell lines (Majalakere et al., 2020). This suggests a potential application in improving the efficacy of cancer treatment.
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .
Mode of Action
It is known that similar compounds exert their antiproliferative effects by interacting with cancer cells .
Biochemical Pathways
It is known that similar compounds have shown antiproliferative activity, suggesting that they may affect pathways related to cell proliferation .
Result of Action
The compound has shown antiproliferative activity against various cancer cell lines, suggesting that it may have potential as an anticancer agent . For instance, it was found to be more potent than Sorafenib against DU-145 prostate cancer cell line .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the specific type of cancer cell line being targeted .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-25-15-4-2-3-14(9-15)21-18(24)17-11-26-19-22-16(10-23(17)19)12-5-7-13(20)8-6-12/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJWNQMWGFFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide](/img/structure/B2475523.png)



![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)



![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2475535.png)


